molecular formula C13H24Cl6N4O B11949273 N,N'-bis[1-(tert-butylamino)-2,2,2-trichloroethyl]urea

N,N'-bis[1-(tert-butylamino)-2,2,2-trichloroethyl]urea

Cat. No.: B11949273
M. Wt: 465.1 g/mol
InChI Key: FGSMZXCNVZAVLO-UHFFFAOYSA-N
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Description

N,N’-bis[1-(tert-butylamino)-2,2,2-trichloroethyl]urea is an organic compound characterized by its unique structure, which includes tert-butylamino groups and trichloroethyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis[1-(tert-butylamino)-2,2,2-trichloroethyl]urea typically involves the reaction of tert-butylamine with trichloroacetyl chloride to form an intermediate, which is then reacted with urea to yield the final product. The reaction conditions often require a controlled temperature and the presence of a suitable solvent to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis[1-(tert-butylamino)-2,2,2-trichloroethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.

    Substitution: The trichloroethyl groups can participate in substitution reactions, where chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield chlorinated urea derivatives, while substitution reactions can produce a variety of functionalized urea compounds.

Scientific Research Applications

N,N’-bis[1-(tert-butylamino)-2,2,2-trichloroethyl]urea has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N,N’-bis[1-(tert-butylamino)-2,2,2-trichloroethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other urea derivatives with tert-butylamino and trichloroethyl groups, such as:

  • N,N’-di-tert-butylethylenediamine
  • N,N’-di-tert-butylcarbodiimide
  • 1,2-bis(tert-butylamino)ethane

Uniqueness

N,N’-bis[1-(tert-butylamino)-2,2,2-trichloroethyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C13H24Cl6N4O

Molecular Weight

465.1 g/mol

IUPAC Name

1,3-bis[1-(tert-butylamino)-2,2,2-trichloroethyl]urea

InChI

InChI=1S/C13H24Cl6N4O/c1-10(2,3)22-7(12(14,15)16)20-9(24)21-8(13(17,18)19)23-11(4,5)6/h7-8,22-23H,1-6H3,(H2,20,21,24)

InChI Key

FGSMZXCNVZAVLO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(C(Cl)(Cl)Cl)NC(=O)NC(C(Cl)(Cl)Cl)NC(C)(C)C

Origin of Product

United States

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